molecular formula C10H21N B12889422 (S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine

(S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine

Cat. No.: B12889422
M. Wt: 155.28 g/mol
InChI Key: QMXBITFNOQOLMD-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine is a chiral pyrrolidine derivative. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets . The compound’s unique stereochemistry contributes to its distinct biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine precursor with a chiral auxiliary or reagent to introduce the desired stereochemistry. One common method is the asymmetric hydrogenation of a pyrrolidine derivative using a chiral catalyst . The reaction conditions often include a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a rhodium or ruthenium complex.

Industrial Production Methods

Industrial production of pyrrolidine derivatives, including this compound, often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis . The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

    Substitution: The pyrrolidine ring can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of (S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to enantioselective proteins, influencing various biological pathways . For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

(2S)-2-methyl-1-[(2S)-2-methylbutyl]pyrrolidine

InChI

InChI=1S/C10H21N/c1-4-9(2)8-11-7-5-6-10(11)3/h9-10H,4-8H2,1-3H3/t9-,10-/m0/s1

InChI Key

QMXBITFNOQOLMD-UWVGGRQHSA-N

Isomeric SMILES

CC[C@H](C)CN1CCC[C@@H]1C

Canonical SMILES

CCC(C)CN1CCCC1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.